5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-

説明

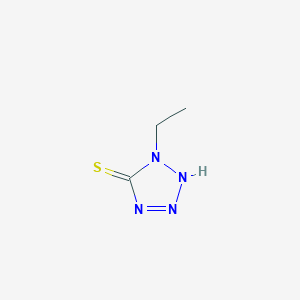

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.

The exact mass of the compound 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

1-Ethyl-5-mercaptotetrazole, also known as 1-ethyl-2H-tetrazole-5-thione or 1-ethyl-1h-1,2,3,4-tetrazole-5-thiol, is a chemical compound with the molecular formula C3H6N4S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

生物活性

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- (CAS No. 15217-53-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the tetrazole family, which is known for its pharmacological significance, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant studies and data.

- Molecular Formula : C₃H₆N₄S

- Molecular Weight : 130.17 g/mol

- Structure : The compound features a tetrazole ring fused with a thione group, which enhances its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tetrazole derivatives. For instance, compounds containing the tetrazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity | Bacterial Strain |

|---|---|---|

| 5H-Tetrazole-5-thione | Moderate | Staphylococcus aureus |

| 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | Significant | Escherichia coli, Salmonella typhimurium |

Antifungal Activity

The antifungal potential of 5H-tetrazole derivatives has been documented in various studies. These compounds exhibit activity against fungal strains such as Candida albicans and Aspergillus niger. The mode of action typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

| Compound | Activity | Fungal Strain |

|---|---|---|

| 5H-Tetrazole-5-thione | High | Candida albicans |

| 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | Moderate | Aspergillus niger |

Anticancer Activity

The anticancer activity of tetrazole derivatives has been a focal point in medicinal chemistry. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Case Study : A study demonstrated that 1-methyl-1H-tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase-dependent pathways leading to programmed cell death.

The biological activity of 5H-tetrazole-5-thione is attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Research indicates that 5H-Tetrazole-5-thione derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor in metal protection. It shows promise in reducing corrosion rates in metals exposed to aggressive environments, which is crucial for extending the lifespan of industrial equipment .

Therapeutic Potential

Tetrazole derivatives are often incorporated into drug designs due to their ability to mimic carboxylic acid functionalities. They have been linked to the development of therapeutically active substances, including benzopyran compounds that serve as inhibitors of 5-alpha-reductase and leukotriene antagonists . These properties suggest potential applications in treating conditions such as benign prostatic hyperplasia and asthma.

Material Science Applications

Polymer Chemistry

In material science, tetrazole derivatives like 5H-Tetrazole-5-thione are being explored for their ability to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to improved performance in extreme conditions .

Synthesis of Functional Materials

The unique chemical structure of 5H-Tetrazole-5-thione allows it to act as a precursor for synthesizing functional materials with specific electronic or optical properties. This application is particularly relevant in the development of sensors and electronic devices .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives against common pathogens. The results indicated that 5H-Tetrazole-5-thione exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against strains such as Staphylococcus aureus and Candida albicans. This suggests its potential use in formulating new antimicrobial therapies.

Case Study 2: Corrosion Inhibition

In an experimental setup involving carbon steel exposed to saline environments, the addition of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione resulted in a significant reduction in corrosion rates compared to untreated samples. Electrochemical impedance spectroscopy (EIS) confirmed the formation of a protective layer on the metal surface, highlighting its effectiveness as a corrosion inhibitor.

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against S. aureus and C. albicans |

| Corrosion inhibitor | Reduced corrosion rates in carbon steel | |

| Material Science | Polymer enhancement | Improved thermal stability |

| Functional materials synthesis | Enhanced electronic properties |

特性

IUPAC Name |

1-ethyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLTELAOKOFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073402 | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15217-53-5 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 1-ethyl-1H-tetrazole-5-thiol impact the electrical properties and stability of silver bromide iodide T-grain emulsions?

A: The research paper demonstrates that 1-ethyl-1H-tetrazole-5-thiol, when used as an antifoggant, significantly influences the electrical properties of silver bromide iodide T-grain emulsions []. Specifically, it was observed to increase both electron conductivity and hole conductivity within the emulsion []. This alteration in electrical properties is directly linked to enhanced stability and anti-fogging properties of the emulsion []. While the exact mechanism wasn't fully elucidated in this study, the findings suggest that 1-ethyl-1H-tetrazole-5-thiol likely interacts with the silver halide surface, influencing charge carrier mobility and recombination rates. This interaction ultimately contributes to a reduction in unwanted fogging and improved image quality.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。